4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine
Description
4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine is a pyrimidine derivative featuring a 6-methyl group and a 4-(benzyloxy)piperidin-1-yl substituent at positions 6 and 4 of the pyrimidine ring, respectively.
Properties
Molecular Formula |
C17H22N4O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-methyl-6-(4-phenylmethoxypiperidin-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H22N4O/c1-13-11-16(20-17(18)19-13)21-9-7-15(8-10-21)22-12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H2,18,19,20) |
InChI Key |
CFEUFEHWAXHGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCC(CC2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-(benzyloxy)piperidine with 6-methylpyrimidin-2-amine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Piperidinyl Substitution
The piperidinyl group is introduced at position 4 of the pyrimidine ring:
-
Nucleophilic Aromatic Substitution : Chloropyrimidines react with piperidine derivatives under basic conditions. For instance, 2-(4-benzylpiperazin-1-yl)pyrimidine was synthesized by alkylating piperazine with benzyl bromide using K₂CO₃ in MeCN .
-
Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki) may also be employed, as described for pyrimidine derivatives in .
Benzyloxy Group Installation
The benzyloxy group is added to the piperidine’s nitrogen via alkylation:
-
Alkylation : The piperidine’s nitrogen is deprotonated and treated with a benzylating agent (e.g., benzyl bromide or benzyloxide). For example, 2-(4-benzylpiperazin-1-yl)pyrimidine was synthesized using benzyl bromide and K₂CO₃ .
-
Reductive Amination : Alternative methods may involve reductive amination, though this is less common for ether formation.
Piperidinyl Substitution
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nucleophilic Substitution | Chloropyrimidine, piperidine, Et₃N, DCM | 40–60% | |
| Suzuki Coupling | Boronic acid, Pd(PPh₃)₄, microwave reactor | 40–53% |
Benzyloxy Group Installation
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, MeCN, 70°C | 52% | |
| Substitution | Benzyloxide, chloropyrimidine, DMF | 91% |
Research Findings
-
Synthetic Efficiency : Piperidinyl substitution via nucleophilic aromatic substitution or Suzuki coupling achieves moderate yields (40–60%) . Benzyloxy installation via alkylation is more efficient (52–91%) .
-
Challenges : Palladium contamination in coupling reactions necessitates catalyst optimization (e.g., silica-bound DPP-Pd catalysts) .
-
Functional Group Compatibility : The benzyloxy group’s stability under basic or acidic conditions must be verified during synthesis .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine
- Structure : Replaces piperidine with piperazine and introduces a benzyl group instead of benzyloxy.
- Properties: Molecular weight 283.37 g/mol; higher basicity due to the piperazine nitrogen. One H-bond donor and five acceptors .
- Applications: No explicit biological data, but piperazine derivatives are common in CNS-targeting drugs .
2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine
6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine
4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine
- Structure : Incorporates a chlorophenyl-pyrazole substituent on piperidine.
- Applications : Likely explored as a fungicide, similar to patent EP 2024 compounds .
Comparative Data Table
Key Research Findings and Implications
Piperazine vs. Piperidine: Piperazine analogs (e.g., ) exhibit higher basicity, which may influence receptor binding in neurological targets .
Biological Activity Trends :
- Halogenated derivatives (e.g., ) show promise in agricultural applications, aligning with patent data on fungicidal activity .
- Simpler analogs () serve as structural models for crystallography and SAR studies .
Computational Insights :
- LogD values (e.g., ) suggest that methyl and benzyl groups fine-tune lipophilicity, critical for optimizing drug-likeness .
Biological Activity
4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyloxy group and a piperidine moiety, contributing to its interaction with various biological targets.
Research indicates that this compound exhibits biological activity through various mechanisms, primarily as an inhibitor of specific kinases involved in cancer progression and other diseases. Its action on key signaling pathways makes it a candidate for further investigation in therapeutic contexts.
Antitumor Activity
Recent studies have shown that this compound can inhibit the growth of cancer cells by targeting specific kinases such as c-KIT and BCR-ABL. For instance, in vitro assays demonstrated that the compound exhibited significant inhibitory effects on c-KIT with an IC50 value of approximately 99 nM, indicating potent activity against gastrointestinal stromal tumors (GISTs) .
Antiviral Properties
In addition to its antitumor effects, there is evidence suggesting that the compound may possess antiviral properties. A study indicated that derivatives of pyrimidine compounds are promising candidates for antiviral agents, with specific structural modifications enhancing their efficacy against viral targets .
Study 1: Inhibition of c-KIT Kinase
In a controlled study involving GIST-T1 cell lines, this compound was administered at doses of 50 and 100 mg/kg. The results showed a marked reduction in tumor size compared to control groups, demonstrating its potential as an effective treatment option for c-KIT positive cancers .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at the piperidine and pyrimidine rings significantly impacted the biological activity of the compound. Substituents on the aromatic rings were found to enhance kinase selectivity and potency, highlighting the importance of structural optimization in drug design .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
